(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features a unique fusion of triazole, thiazole, and indole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Thiazole ring synthesis: This often involves the reaction of thioamides with α-haloketones.
Indole ring construction: This can be synthesized via Fischer indole synthesis or other suitable methods.
Final coupling and cyclization: The intermediate compounds are then coupled and cyclized under specific conditions to form the final product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups
Scientific Research Applications
3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Thiazole derivatives: Studied for their anticancer and anti-inflammatory activities.
Indole derivatives: Widely researched for their diverse biological activities
Uniqueness
3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its multi-functional structure, combining the properties of triazole, thiazole, and indole moieties. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H20N4O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H20N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h4-12H,2-3,13-14H2,1H3/b20-19- |
InChI Key |
MIWSYRFAAJRMOK-VXPUYCOJSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC=C)S3)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC=C)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.